molecular formula C3H7BrClN B6603373 2-bromoprop-2-en-1-amine hydrochloride CAS No. 2304829-54-5

2-bromoprop-2-en-1-amine hydrochloride

Cat. No.: B6603373
CAS No.: 2304829-54-5
M. Wt: 172.45 g/mol
InChI Key: PIPHEEZRIMBDAQ-UHFFFAOYSA-N
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Description

2-Bromoprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C3H7BrClN It is a derivative of 2-bromoprop-2-en-1-amine, where the amine group is protonated to form a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoprop-2-en-1-amine hydrochloride can be synthesized through the bromination of allylamine. The reaction typically involves the addition of bromine to allylamine in an aqueous medium, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over the reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amines or alcohols.

    Oxidation: Formation of oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

2-Bromoprop-2-en-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    2-Bromo-2-propen-1-ol: A brominated alcohol with similar reactivity.

    2-Bromo-2-methylpropane: A brominated alkane with different steric properties.

    2-Chloroprop-2-en-1-amine: A chlorinated analog with similar reactivity but different halogen properties.

Uniqueness: 2-Bromoprop-2-en-1-amine hydrochloride is unique due to its specific combination of a bromine atom and an amine group, which provides distinct reactivity patterns. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-bromoprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrN.ClH/c1-3(4)2-5;/h1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPHEEZRIMBDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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